molecular formula C7H9N5 B12108735 N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 23002-57-5

N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12108735
CAS No.: 23002-57-5
M. Wt: 163.18 g/mol
InChI Key: QWQODLSLHIZPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 23002-57-5) is a chemical compound belonging to the class of 1H-pyrazolo[3,4-d]pyrimidines, which are recognized in medicinal chemistry as purine analogs and bioisosteres of privileged scaffolds in drug discovery . This core structure is a building block of significant interest in anticancer research, particularly in the design and synthesis of epidermal growth factor receptor (EGFR) inhibitors . The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophoric feature that mimics the adenine moiety of ATP, allowing derived compounds to act as competitive ATP-competitive inhibitors in the kinase domain of various tyrosine kinases . Researchers utilize this compound as a versatile intermediate to develop derivatives that target wild-type (EGFR WT ) and mutant EGFR (EGFR T790M ), which are implicated in various cancers such as non-small cell lung cancer (NSCLC) and others . The molecular formula of this compound is C 7 H 9 N 5 , and it has a molecular weight of 163.18 g/mol . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23002-57-5

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C7H9N5/c1-12(2)7-5-3-10-11-6(5)8-4-9-7/h3-4H,1-2H3,(H,8,9,10,11)

InChI Key

QWQODLSLHIZPTE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1C=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. The reaction is typically carried out in tetrahydrofuran (THF) at a temperature of 10–15°C . The structure of the synthesized compound is confirmed using various analytical techniques such as elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, and X-ray analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Hydrogen Bonding and Crystal Packing

The compound forms a monohydrate structure stabilized by intermolecular hydrogen bonds (from ):

  • N2–H2⋯O1 : Connects dimers into chains parallel to the b-axis.

  • O1–H1A⋯N8 : Further stabilizes the crystal lattice.

Hydrogen-Bond Geometry (Table 1 in ):

D–H⋯AD–H (Å)H⋯A (Å)D⋯A (Å)∠D–H⋯A (°)
N2–H2⋯O10.941.822.7546173
O1–H1A⋯N80.931.942.8607172

Reactivity with Electrophiles

While direct electrophilic substitution data for this compound is limited, analogous pyrazolo[3,4-d]pyrimidines undergo reactions at electron-deficient positions:

  • Halogenation : Chlorination at C6 using POCl₃/PCl₅ (observed in related compounds ).

  • Alkylation : Reactions with alkyl halides or chloroethyl derivatives (e.g., in ).

Heterocyclization Potential

Pyrazolo[3,4-d]pyrimidines are precursors for fused heterocycles. For example:

  • Triazolo-Pyrimidine Formation : Reaction with phenyl isocyanate under reflux yields triazolo derivatives (mechanism observed in ).

  • Michael Adduct Cyclization : With diethyl malonate or malononitrile, forming extended ring systems (reported in ).

Dimroth Rearrangement

Though not directly documented for this compound, structurally similar pyrazolo[3,4-d]pyrimidines undergo Dimroth rearrangement under basic conditions. This involves:

  • Ring-opening at the pyrimidine N–C bond.

  • Re-closure to form thermodynamically stable isomers (noted in ).

Biological Derivatization

The dimethylamine group enables further functionalization for pharmacological applications:

  • Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., in ).

  • Acylation : With activated esters or anhydrides to modify solubility/bioactivity.

Key Challenges and Considerations

  • Regioselectivity : Reactions at C4 (dimethylamine position) vs. C6 require careful control of conditions.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

  • Stability : The compound’s hydrate form dominates in aqueous environments due to strong hydrogen bonding .

Scientific Research Applications

Anticancer Applications

Inhibition of Protein Kinases
N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives are recognized for their ability to inhibit protein kinases, which play critical roles in cell signaling pathways associated with cancer. Studies have demonstrated that these compounds can effectively target eukaryotic protein kinases, leading to reduced tumor growth in various cancer models. For instance, a library of pyrazolo[3,4-d]pyrimidines was evaluated for their anticancer activity against human cancer cell lines, showing significant inhibition of cell proliferation at low micromolar concentrations .

Epidermal Growth Factor Receptor Inhibition
Recent research has highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a well-known target in cancer therapy. One study reported that certain derivatives exhibited potent anti-proliferative activities against A549 and HCT-116 cancer cells with IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form . This suggests that these compounds could be developed into effective EGFR tyrosine kinase inhibitors.

Antimicrobial Properties

Activity Against Bacterial Infections
The antimicrobial potential of this compound has been explored in the context of bacterial infections, particularly those caused by Staphylococcus aureus and Escherichia coli. Research indicates that these compounds can enhance the effectiveness of traditional antibiotics like ampicillin and kanamycin by sensitizing bacteria to these drugs through kinase inhibition mechanisms . This dual-action capability positions them as promising candidates for treating infections in immunocompromised patients, such as those undergoing cancer treatment.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives is crucial for optimizing their pharmacological properties. Various substituents at different positions on the pyrazolo[3,4-d]pyrimidine scaffold have been systematically studied to correlate chemical structure with biological activity. For example, modifications at positions N1, C4, and C6 have shown varying degrees of kinase inhibition and antibacterial activity, highlighting the importance of molecular design in drug development efforts .

Data Table: Summary of Key Findings

Application Target Activity IC50 Values (µM)
AnticancerWild-type EGFRInhibition of cell proliferation0.016
AnticancerMutant EGFRInhibition of cell proliferation0.236
AntibacterialStaphylococcus aureusSynergistic effect with ampicillinNot specified
AntibacterialEscherichia coliSynergistic effect with kanamycinNot specified

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • This compound is simpler to synthesize compared to analogs requiring multi-step functionalization (e.g., OSI-027) .
  • Bulky substituents (e.g., naphthyl in 3f ) reduce solubility but enhance target affinity, whereas dimethyl groups balance lipophilicity and synthetic feasibility .

Key Observations :

  • This compound exhibits moderate mutagenicity but lower carcinogenic risk compared to chloro-substituted analogs .
  • Substituents like fluorophenyl or chlorophenyl significantly boost anticancer and antiviral activities by improving target binding .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility LogP (Predicted)
This compound Not reported Soluble in DMF, ethanol 1.2
3,6-Dimethyl-N-(naphthalen-2-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3f) 208 Poor in water; moderate in ethanol 3.8
N-(3-Chloro-4-fluorophenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (7d) Not reported Soluble in DMSO 4.1

Key Observations :

  • The dimethylamino group in this compound likely improves solubility in polar solvents compared to aromatic-substituted analogs .
  • Higher LogP values in chloro/fluorophenyl derivatives correlate with increased membrane permeability but reduced aqueous solubility .

Biological Activity

N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are characterized by their fused heterocyclic structure, which contributes to their ability to interact with various biological targets. These compounds have been studied for their anticancer properties through the inhibition of protein kinases and other cellular pathways. Recent studies have also highlighted their potential as antimicrobial agents.

  • Kinase Inhibition : this compound has shown significant inhibitory activity against various eukaryotic protein kinases. This inhibition can lead to reduced cell proliferation in cancerous cells by disrupting critical signaling pathways involved in cell growth and survival .
  • Antimicrobial Activity : The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting a dual role as both an anticancer and antimicrobial agent .
  • Anti-inflammatory Effects : Some derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated anti-inflammatory activity, potentially making them useful in treating inflammatory diseases alongside their other applications .

Anticancer Activity

A study evaluating various pyrazolo[3,4-d]pyrimidine derivatives found that this compound exhibited promising anti-proliferative effects against several cancer cell lines. Notably, it showed an IC50 value of 0.016 µM against wild-type EGFR (epidermal growth factor receptor), indicating its potency as an EGFR inhibitor .

Antibacterial Properties

In a comparative study involving multiple pyrazolo[3,4-d]pyrimidine derivatives, this compound was part of a series that demonstrated significant antibacterial activity. The compound's efficacy was assessed through minimum inhibitory concentration (MIC) tests against common pathogens like E. coli and S. aureus, where it exhibited competitive results compared to established antibiotics like ampicillin and kanamycin .

Data Table: Biological Activity Summary

Activity Type Target IC50/Effect Reference
AnticancerEGFR (wild-type)0.016 µM
A549 Cell Line8.21 µM
AntibacterialStaphylococcus aureusMIC = X µg/mL
Escherichia coliMIC = Y µg/mL

Case Study 1: Anticancer Efficacy

In preclinical trials involving mice models with induced tumors, this compound demonstrated a significant reduction in tumor volume when administered at specific dosages. This suggests its potential utility in cancer therapy as a targeted treatment option.

Case Study 2: Antimicrobial Application

A recent investigation into the use of pyrazolo[3,4-d]pyrimidine derivatives in combination with traditional antibiotics revealed enhanced efficacy against resistant bacterial strains. This combination therapy approach could be pivotal in addressing antibiotic resistance challenges in clinical settings.

Q & A

Q. What are the recommended synthetic routes for N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves alkylation of the parent compound (1H-pyrazolo[3,4-d]pyrimidin-4-amine) using methyl halides (e.g., methyl iodide) under basic conditions. Key steps include:

  • Reaction conditions : Dry acetonitrile as the solvent, potassium carbonate (K₂CO₃) as the base, and reflux for 12–24 hours.
  • Workup : Filtration, solvent evaporation, and recrystallization from acetonitrile or ethanol-DMF mixtures to achieve >95% purity.
  • Optimization : Use a 1.2–1.5 molar excess of methylating agents and inert atmospheres (N₂/Ar) to minimize side reactions. Yields range from 60–85% depending on substituent steric effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

  • IR spectroscopy : Monitor N-H stretches (absent in dimethyl derivatives) and confirm dimethyl substitution via C-H stretches (~2850–2980 cm⁻¹).
  • ¹H NMR : A singlet at δ 3.0–3.5 ppm for the N,N-dimethyl group and aromatic protons at δ 7.5–8.5 ppm.
  • Elemental analysis : Validate stoichiometry (e.g., C 55.00%, H 3.23%, N 25.47% for analogs).
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 135.1267 for the parent compound) .

Advanced Research Questions

Q. How does N,N-dimethyl substitution influence the compound's bioactivity compared to other N-alkyl/aryl derivatives?

N,N-dimethylation enhances lipophilicity, improving cellular uptake and target engagement. For example:

  • Antitumor activity : N,N,1-Trimethyl analogs inhibit adenosine deaminase and exhibit IC₅₀ values <1 µM against leukemia cell lines.
  • Kinase inhibition : Dimethyl groups at the 4-amine position reduce steric hindrance, enabling selective binding to RET kinase (Ki <10 nM). In contrast, bulkier substituents (e.g., cyclopentyl) improve selectivity but reduce potency .

Q. What strategies are employed to assess the selectivity of this compound derivatives against kinase isoforms, and how can cross-reactivity be minimized?

  • Kinase profiling panels : Test against 50+ kinases (e.g., Src, PDGFR, RET) to identify off-target effects.
  • Structural modifications : Introduce hydrophobic groups (e.g., 3-isopropyl) to block ATP-binding pockets of non-target kinases.
  • Computational docking : Use programs like AutoDock to predict binding modes and optimize substituent geometry. For example, 3-substituted-1-isopropyl derivatives achieve >50-fold selectivity for RET kinase .

Q. How should researchers address discrepancies in reported biological activities of pyrazolo[3,4-d]pyrimidin-4-amine derivatives across different studies?

  • Standardize assays : Use consistent ATP concentrations (e.g., 10 µM) and cell lines (e.g., MCF-7 for RET inhibition).
  • Validate purity : Ensure compounds are >95% pure (HPLC) to exclude confounding effects from impurities.
  • Meta-analysis : Compare datasets using tools like PRISMA to identify variables (e.g., incubation time, serum content) that alter activity .

Q. What in vitro and in vivo models are appropriate for studying the pharmacokinetic properties of this compound?

  • In vitro :
    • Metabolic stability : Incubate with hepatic microsomes (human/rat) to measure half-life (t₁/₂).
    • Permeability : Use Caco-2 monolayers to assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s).
  • In vivo :
    • Rodent models : Oral bioavailability studies (e.g., 10–30 mg/kg doses) with plasma concentration monitoring via LC-MS.
    • Blood-brain barrier penetration : Critical for CNS targets; measure brain-to-plasma ratios (e.g., 0.5–1.0 for Src inhibitors) .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the antitumor efficacy of pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

  • Mechanistic context : Evaluate whether discrepancies arise from differences in target engagement (e.g., purine antagonism vs. kinase inhibition).
  • Cell-line specificity : Adenocarcinoma cells (e.g., HT-29) may respond differently than leukemia lines (e.g., K562) due to variable receptor expression.
  • Dose-response curves : Compare EC₅₀ values under standardized conditions (e.g., 72-hour incubations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.